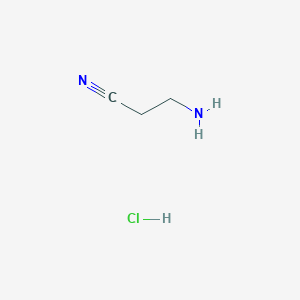

3-Aminopropanenitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c4-2-1-3-5;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWHACJNMKTTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482130 | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-03-7 | |

| Record name | Propanenitrile, 3-amino-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3-Aminopropanenitrile Hydrochloride

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of 3-Aminopropanenitrile Hydrochloride, a critical intermediate in pharmaceutical and chemical manufacturing. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and rationale behind key procedural steps, ensuring a robust and reproducible process.

Introduction: The Significance of 3-Aminopropanenitrile

3-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is an organic compound featuring both an amine and a nitrile functional group.[1] Its hydrochloride salt is often preferred for its stability and ease of handling, as the free base can be unstable.[2][3] This compound serves as a vital building block in the synthesis of various molecules, including the amino acid β-alanine and pantothenic acid (Vitamin B5).[4] In the biomedical field, BAPN is recognized as a potent and irreversible inhibitor of lysyl oxidase, an enzyme crucial for collagen cross-linking, making it a subject of interest in research on connective tissue disorders and cancer.[3]

This guide will detail a reliable, multi-step process beginning with the synthesis of the 3-Aminopropanenitrile free base, followed by its purification, conversion to the hydrochloride salt, and final purification by recrystallization.

Synthesis of 3-Aminopropanenitrile (Free Base)

The most common and industrially relevant synthesis of 3-Aminopropanenitrile is the Michael addition of ammonia to acrylonitrile. This reaction is an example of a conjugate addition, where a nucleophile—in this case, ammonia—attacks the β-carbon of an α,β-unsaturated nitrile.

Underlying Principles and Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the ammonia molecule to the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The resulting intermediate is then protonated by another ammonia molecule or water to yield the final product.

A critical aspect of this synthesis is controlling the extent of alkylation. 3-Aminopropanenitrile, being a primary amine, can act as a nucleophile itself and react with another molecule of acrylonitrile to form the secondary amine, bis-(β-cyanoethyl)amine, and subsequently the tertiary amine, tris-(β-cyanoethyl)amine.

Caption: Michael addition of ammonia to acrylonitrile.

Experimental Protocol: Synthesis with Aqueous Ammonia

This method is well-established and avoids the need for high-pressure equipment. The key to maximizing the yield of the primary amine is to use a large molar excess of ammonia.

Materials:

-

Acrylonitrile (toxic, flammable)

-

Concentrated Ammonium Hydroxide (28-30% NH₃)

-

Heavy-walled, pressure-resistant reaction vessel

Procedure:

-

Reaction Setup: In a well-ventilated chemical fume hood, charge a heavy-walled pressure bottle with concentrated ammonium hydroxide. Cool the solution in an ice bath.

-

Addition of Acrylonitrile: Slowly add cold acrylonitrile to the cold ammonium hydroxide solution. A typical molar ratio is at least 4 parts ammonia to 1 part acrylonitrile to suppress the formation of secondary and tertiary amines.

-

Reaction: Securely seal the vessel (e.g., with a wired-in rubber stopper). Shake the mixture intermittently until it becomes homogeneous (approximately 5-10 minutes).

-

Incubation: Allow the reaction vessel to stand at room temperature overnight behind a blast shield. The reaction is exothermic, and pressure will develop inside the vessel.

-

Workup: After the reaction is complete, cool the vessel thoroughly before carefully venting any excess pressure in the fume hood.

Purification of 3-Aminopropanenitrile (Free Base)

The crude product contains the desired primary amine, unreacted ammonia, water, and side products. Purification is typically achieved by fractional distillation under reduced pressure.

Expert Insight: Direct distillation at atmospheric pressure is not recommended. 3-Aminopropanenitrile has a high boiling point (approx. 185 °C) and is prone to polymerization at elevated temperatures, especially in the presence of air or acidic impurities.[3][4] Vacuum distillation significantly lowers the boiling point, mitigating the risk of degradation.

Experimental Protocol: Vacuum Distillation

Procedure:

-

Initial Distillation: Transfer the reaction mixture to a round-bottom flask suitable for distillation. First, distill off the excess ammonia and some water at atmospheric pressure or under a slight vacuum.

-

Fractional Vacuum Distillation: Equip the flask for fractional distillation under vacuum.

-

Collection: Collect the fraction boiling at approximately 79-81 °C at 16 mmHg. The exact boiling point will vary with pressure.

-

Storage: The purified 3-Aminopropanenitrile is a colorless liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent polymerization and degradation.[4]

Synthesis of this compound

Conversion to the hydrochloride salt enhances the compound's stability, making it a crystalline solid that is easier to handle, weigh, and store than the liquid free base.[3] The process is a straightforward acid-base neutralization.

Experimental Protocol: Salt Formation

Materials:

-

Purified 3-Aminopropanenitrile (free base)

-

Anhydrous Diethyl Ether or Isopropanol

-

Concentrated Hydrochloric Acid or Anhydrous HCl gas

Procedure:

-

Dissolution: Dissolve the purified 3-Aminopropanenitrile in a suitable anhydrous solvent like diethyl ether or isopropanol in a flask equipped with a magnetic stirrer. The solution should be cooled in an ice bath.

-

Acidification: While stirring vigorously, slowly add a stoichiometric amount of concentrated hydrochloric acid. Alternatively, for a very pure product, bubble anhydrous hydrogen chloride gas through the solution.

-

Precipitation: The this compound will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to remove all traces of solvent.

Purification: Recrystallization of the Hydrochloride Salt

Recrystallization is the definitive method for purifying the crude hydrochloride salt. The key is selecting a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Expert Insight: For amine hydrochloride salts, a common and effective solvent system is a mixture of a polar protic solvent (like ethanol or methanol) and a less polar solvent (like diethyl ether or ethyl acetate). The salt is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added to induce precipitation upon cooling.[5]

Experimental Protocol: Recrystallization

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol or methanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. The process can be further encouraged by placing the flask in an ice bath once it has reached room temperature.

-

Inducing Precipitation: If crystals do not form, add a less polar solvent like anhydrous diethyl ether dropwise to the cold solution until it becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Caption: Overall workflow for synthesis and purification.

Data Summary and Characterization

The final product should be a white crystalline solid.[3] Quality control and characterization are essential to confirm purity and identity.

| Property | 3-Aminopropanenitrile (Free Base) | 3-Aminopropanenitrile HCl |

| Molecular Formula | C₃H₆N₂ | C₃H₇ClN₂ |

| Molar Mass | 70.09 g/mol | 106.55 g/mol [6] |

| Appearance | Colorless to yellow liquid[4] | White crystalline solid[3] |

| Boiling Point | ~185 °C (atm); 79-81 °C (16 mmHg)[4] | N/A (decomposes) |

| Solubility | Soluble in water, polar organics[1] | Soluble in polar solvents |

Characterization Techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. For the free base, ¹H NMR shows characteristic peaks around 2.99 ppm (triplet, -CH₂-NH₂) and 2.49 ppm (triplet, -CH₂-CN).[7]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch (amine), C≡N stretch (nitrile), and C-H stretch (alkane).[8]

-

Purity Analysis (HPLC/GC): Quantifies the purity and detects any residual impurities.

Critical Safety Considerations

All steps of this synthesis must be conducted with appropriate safety measures.

-

Acrylonitrile: Is highly toxic, a potential carcinogen, and flammable. It must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated area.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with care and appropriate PPE.

-

Pressure: The initial reaction is performed in a sealed vessel and generates pressure. Use appropriate pressure-rated glassware and a blast shield.

References

- PrepChem. (n.d.). Preparation of 3-aminopropionitrile.

- Smolecule. (2023, August 16). Buy (R)-3-Aminobutanenitrile hydrochloride.

- PubChem. (n.d.). This compound. CID 12244473.

- CymitQuimica. (n.d.). CAS 151-18-8: 3-Aminopropionitrile.

- PubChem. (n.d.). 3-Aminopropionitrile. CID 1647.

- ChemicalBook. (n.d.). 3-Aminopropionitrile | 151-18-8.

- PubChem. (n.d.). This compound. CID 12244473.

- PharmaCompass. (n.d.). 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- ChemicalBook. (n.d.). 3-Aminopropionitrile(151-18-8) 1H NMR spectrum.

- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

- NIST. (n.d.). 3-Aminopropionitrile. In NIST Chemistry WebBook.

Sources

- 1. CAS 151-18-8: 3-Aminopropionitrile | CymitQuimica [cymitquimica.com]

- 2. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 3. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. This compound | C3H7ClN2 | CID 12244473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminopropionitrile(151-18-8) 1H NMR [m.chemicalbook.com]

- 8. 3-Aminopropionitrile [webbook.nist.gov]

Methodological & Application

Protocol: Preparation and Application of 3-Aminopropanenitrile Hydrochloride (BAPN·HCl) for Lysyl Oxidase Inhibition in Cell Culture

[1][2]

Abstract

This application note provides a rigorous, standardized protocol for the preparation, storage, and application of 3-Aminopropanenitrile hydrochloride (BAPN·HCl) in in vitro cell culture systems.[1] BAPN is the gold-standard small-molecule inhibitor of Lysyl Oxidase (LOX) , a copper-dependent amine oxidase critical for the cross-linking of collagens and elastin.[2] Accurate preparation is essential to prevent experimental variability caused by compound degradation, pH shock, or precipitation. This guide synthesizes physicochemical data with biological best practices to ensure high reproducibility in fibrosis, metastasis, and ECM dynamics assays.

Scientific Background & Mechanism

The Target: Lysyl Oxidase (LOX)

The extracellular matrix (ECM) derives its tensile strength from the covalent cross-linking of collagen and elastin fibrils.[2] This process is catalyzed by the Lysyl Oxidase (LOX) family of enzymes.[2][3] LOX oxidatively deaminates specific lysine and hydroxylysine residues on collagen telopeptides, generating highly reactive aldehydes (allysine). These aldehydes spontaneously condense with neighboring amino groups to form stable cross-links.

Mechanism of Action

BAPN is a suicide substrate (irreversible inhibitor) of LOX.[4] It mimics the structure of the natural substrate (lysine). Upon binding to the active site, LOX attempts to oxidize BAPN, converting it into a reactive ketenimine intermediate. This intermediate covalently binds to the enzyme's active site (likely modifying the organic cofactor lysyl tyrosylquinone or the protein backbone), permanently inactivating the enzyme.

Pathway Visualization

The following diagram illustrates the critical node BAPN targets within the ECM maturation pathway.

Figure 1: Mechanism of Action. BAPN irreversibly inhibits LOX, preventing the conversion of collagen lysine residues to allysine, thereby blocking the formation of mature collagen cross-links.

Physicochemical Profile & Safety

Before handling, review the specific properties of the hydrochloride salt form. Note that BAPN is also available as a fumarate salt; this protocol specifically addresses the hydrochloride (HCl) form due to its higher water solubility.

| Property | Specification | Notes |

| Compound Name | This compound | Also known as |

| CAS Number | 646-03-7 | Verify CAS to ensure salt form accuracy |

| Molecular Weight | 106.55 g/mol | Use this value for Molarity calculations |

| Solubility | Water: >50 mg/mLPBS: SolubleDMSO: Soluble | Water is the preferred solvent for cell culture to avoid DMSO toxicity controls.[1][5] |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated. |

| Stability (Solid) | -20°C (3 years) | Protect from moisture. |

| Stability (Solution) | -20°C (1 month)-80°C (6 months) | Avoid repeated freeze-thaw cycles. |

| Toxicity | Acute Toxicity (Oral) | Handle with PPE (gloves, goggles). Toxic if swallowed.[5] |

Protocol: Preparation of 500 mM Stock Solution

A high-concentration stock (500 mM) is recommended to minimize the volume of vehicle added to the cell culture media (typically 1:1000 dilution).

Materials Required[8][9]

-

BAPN[1][6][2][3][4][7][8][9][10][11][12][13]·HCl powder (MW: 106.55 g/mol ).

-

Sterile Milli-Q® water (or cell culture grade water).[14]

-

0.22 µm PVDF or PES syringe filter (sterile).

-

Sterile 1.5 mL microcentrifuge tubes (amber or opaque preferred, though BAPN is not highly light-sensitive, this is good practice).

Calculation Logic

To prepare 10 mL of a 500 mM (0.5 M) stock solution:

Workflow Diagram

Figure 2: Preparation Workflow for 500 mM Stock Solution.

Step-by-Step Procedure

-

Weighing: Accurately weigh 533 mg of BAPN·HCl into a sterile 15 mL conical tube or a clean glass vial.

-

Dissolution: Add approximately 8 mL of sterile cell culture grade water. Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.

-

Note: The HCl salt is acidic.[15] At this high concentration in water, the pH will be low. Do not adjust the pH of the stock solution with NaOH, as this can reduce stability and cause precipitation of the free base. The buffering capacity of the cell culture media (bicarbonate/HEPES) is sufficient to neutralize the small volume (0.1%) added later.

-

-

Final Volume: Add sterile water to bring the final volume to exactly 10 mL . Invert to mix.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot: Dispense small volumes (e.g., 50 µL, 100 µL, or 200 µL) into sterile microcentrifuge tubes.

-

Crucial: Avoid bulk freezing. Repeated freeze-thaw cycles degrade BAPN efficacy.

-

-

Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Application in Cell Culture[1][3][5][11][13]

Working Concentration

The effective concentration of BAPN varies by cell type and assay duration.

-

Standard Range: 100 µM – 500 µM

-

High Dose (Acute): Up to 2 mM (Monitor for cytotoxicity)

-

Low Dose (Chronic): 50 – 100 µM

Recommendation: Perform a dose-response pilot (e.g., 0, 100, 250, 500 µM) to determine the optimal inhibition level without affecting cell viability. 500 µM is a widely cited effective concentration for inhibiting collagen cross-linking in fibroblasts and cancer cells [1, 2].

Dilution Protocol (Example: 500 µM Treatment)

To treat 10 mL of cell culture media at a final concentration of 500 µM using the 500 mM stock :

-

Thaw one aliquot of 500 mM BAPN stock on ice.

-

Calculate the dilution factor:

. -

Add 10 µL of the 500 mM Stock directly to 10 mL of fresh culture media.

-

Mix media thoroughly by inversion or pipetting.

-

Apply to cells immediately.

Experimental Considerations

-

Timing: LOX is a secreted enzyme. BAPN must be present during the collagen secretion and maturation phase. Treatment typically lasts 24 to 72 hours .

-

Refreshment: BAPN is chemically stable in media at 37°C for at least 24-48 hours. For long-term assays (>3 days), replace media with fresh BAPN-containing media every 2 days.

-

Controls:

-

Negative Control: Media + Vehicle (Water). Since the vehicle is water, untreated media often suffices, but adding the equivalent volume of sterile water ensures osmotic parity.

-

Positive Control: If available, a broad-spectrum copper chelator (e.g., D-Penicillamine) can be used, though BAPN is preferred for specificity.

-

Troubleshooting & Best Practices

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration shock or pH shift. | Dilute stock in a small volume of media first, then add to the bulk volume. Ensure stock is fully thawed and vortexed. |

| Cell Toxicity | Concentration >1 mM or acidic shock. | Titrate dose down. If using >1 mM, check the pH of the final media; if yellow (acidic), buffer with HEPES. |

| No Effect Observed | Degraded stock or low LOX expression. | Use fresh aliquots (do not refreeze). Confirm LOX expression in your cell line via Western Blot or qPCR. |

| Clumping of Stock | Hygroscopic powder absorbed moisture. | Ensure the stock powder is stored with desiccant. If the powder is yellow or sticky, discard and buy fresh. |

References

-

PubChem. (n.d.).[5] this compound (Compound Summary).[1][5][16] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile.[7] Journal of Biological Chemistry, 258(7), 4331-4338.[7] Link

-

Yang, X., et al. (2013).[2][8] β-Aminopropionitrile inhibits hypoxia-induced invasion and migration of cervical cancer cells.[1][2][8][17] International Journal of Molecular Sciences. (Cited in search context regarding 500 µM efficacy).

Sources

- 1. β-Aminopropionitrile HCl I CAS#: 646-03-7 I lysyl oxidase (LOX) inhibitor I InvivoChem [invivochem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C3H7ClN2 | CID 12244473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LOXL2 Inhibitors and Breast Cancer Progression | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 15. youtube.com [youtube.com]

- 16. CAS 646-03-7: Propanenitrile, 3-amino-, monohydrochloride [cymitquimica.com]

- 17. medchemexpress.com [medchemexpress.com]

Application Note: Quantitative Assessment of In Vitro Lysyl Oxidase (LOX) Activity

Executive Summary & Scientific Rationale

Lysyl Oxidase (LOX) and LOX-like enzymes (LOXL1-4) are copper-dependent amine oxidases critical for the remodeling of the extracellular matrix (ECM). They catalyze the oxidative deamination of lysine residues on collagen and elastin precursors, generating highly reactive aldehydes (allysine) that drive cross-linking.

Dysregulated LOX activity is a hallmark driver in fibrosis (pulmonary, hepatic, cardiac) and cancer metastasis (pre-metastatic niche formation). Consequently, quantifying LOX activity is a pivotal assay in drug discovery and mechanobiology.

The Challenge of Specificity

Biological samples contain various amine oxidases (e.g., semicarbazide-sensitive amine oxidases, monoamine oxidases). To isolate LOX-specific activity, we utilize

Core Principle:

This guide details a high-sensitivity fluorometric protocol using the Amplex Red/Horseradish Peroxidase (HRP) coupling system, optimized for cell culture supernatants and tissue homogenates.

Assay Principle & Mechanism

The assay relies on a dual-stage reaction. First, LOX oxidizes a diamine substrate (Putrescine or Cadaverine) to release Hydrogen Peroxide (H₂O₂). Second, HRP utilizes the released H₂O₂ to oxidize Amplex Red (non-fluorescent) into Resorufin (highly fluorescent).

Reaction Stoichiometry

-

LOX Reaction:

-

Detection Reaction:

Mechanistic Visualization

The following diagram illustrates the reaction flow and the specific inhibition point of BAPN.

Figure 1: Coupled fluorometric reaction pathway showing LOX catalysis and BAPN inhibition point.

Materials & Reagent Preparation

Critical Reagents

| Reagent | Specification | Purpose |

| BAPN Fumarate or HCl | Specific LOX Inhibitor. | |

| Amplex Red | 10-acetyl-3,7-dihydroxyphenoxazine | Fluorogenic probe. |

| HRP | Horseradish Peroxidase (Type II) | Coupling enzyme. |

| Putrescine (dihydrochloride) | >98% Purity | Substrate (mimics lysine). |

| Urea | Ultra-pure | Solubilization (Tissue only). |

| Assay Buffer | 1.2 M Urea, 0.05 M Sodium Borate, pH 8.2 | Optimal pH for LOX activity. |

Preparation of BAPN Stock (500 mM)

-

Dissolve BAPN fumarate or HCl in sterile distilled water to a concentration of 500 mM.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

-

Working Conc: The standard final concentration in the well is 500 µM . Dilute 1:1000 into the reaction mix.

Sample Preparation Protocols

A. Cell Culture Supernatants (Conditioned Media)

LOX is a secreted protein. Low abundance often requires concentration.

-

Culture: Grow cells in Phenol Red-Free media. Phenol red absorbs light and interferes with fluorescence readings.

-

Harvest: Collect media 24-48h post-treatment.

-

Concentrate: Use Amicon Ultra-15 centrifugal filter units (10 kDa cutoff).

-

Spin at 4,000 x g at 4°C until volume is reduced 10-20 fold.

-

Note: Keep samples on ice. LOX is unstable at room temp.

-

B. Tissue Homogenates

LOX is tightly bound to the ECM and requires urea for extraction.

-

Homogenization: Mince tissue (50-100 mg) in ice-cold Extraction Buffer (6 M Urea, 10 mM Tris-HCl pH 7.4, Protease Inhibitors).

-

Extraction: Incubate overnight at 4°C with gentle agitation.

-

Clarification: Centrifuge at 10,000 x g for 15 min at 4°C. Collect supernatant.

-

Buffer Exchange (Critical): High urea (6M) inhibits HRP. You must dialyze or dilute samples so the final urea concentration in the assay is

1.2 M.

Experimental Protocol: The Kinetic Assay

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the kinetic LOX assay.

Step-by-Step Procedure

-

Plate Setup: Use a black-walled, clear-bottom 96-well plate.

-

Sample Loading: Add 50 µL of sample (concentrated media or tissue extract) to respective wells.

-

Group A (Total): 50 µL Sample + 10 µL Assay Buffer.

-

Group B (Inhibited): 50 µL Sample + 10 µL BAPN (diluted to give 500 µM final).

-

Blanks: 50 µL Assay Buffer only.

-

-

Incubation: Incubate samples with BAPN for 15-30 minutes at 37°C before adding the reaction mix. This ensures full active site blockade.

-

Reaction Master Mix Preparation: Prepare enough for all wells (50 µL per well). Mix in order:

-

1.2 M Urea / 0.05 M Borate Buffer (pH 8.2)

-

10 mM Putrescine (Substrate)

-

10 µM Amplex Red

-

1-2 U/mL HRP

-

-

Initiation: Add 50 µL of Reaction Master Mix to all wells using a multi-channel pipette.

-

Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Mode: Kinetic

-

Excitation: 530–560 nm

-

Emission: 590 nm

-

Duration: Read every 2 minutes for 60 minutes.

-

Data Analysis & Calculation

H₂O₂ Standard Curve

Plot the Relative Fluorescence Units (RFU) of the H₂O₂ standards against concentration (µM). Perform linear regression to determine the slope (

Kinetic Rate Determination

For each sample, plot RFU vs. Time (min). Select the linear portion of the curve (usually 10–40 min). Calculate the slope (

Specific Activity Calculation

Calculate the LOX-specific rate by subtracting the rate of the BAPN-treated well from the Total Activity well.

Convert to enzymatic activity units (µmol H₂O₂/min/mg protein):

Where

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (BAPN wells) | Endogenous peroxides or other amine oxidases. | Ensure samples are fresh. Increase BAPN pre-incubation time. Use Catalase controls to verify H₂O₂ specificity. |

| No Signal | HRP inhibition by Urea or Azide. | Ensure final Urea < 1.2M. Never use Sodium Azide in buffers (it kills HRP). |

| Signal Saturation | Substrate depletion. | Dilute samples further. Analyze an earlier time window (e.g., 0-10 min). |

| High Variability | Temperature fluctuations. | Pre-warm plate reader. Use a multi-channel pipette for simultaneous start. |

References

-

Palamakumbura, A. H., & Trackman, P. C. (2002). A fluorometric assay for lysyl oxidase. Analytical Biochemistry, 300(2), 245–251.

- Foundational paper establishing the Amplex Red/HRP coupled assay for LOX.

-

Barker, H. E., et al. (2012). Lysyl oxidases: to serve and protect... or kill? Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1826(2), 338-351.

- Review covering the biological context of LOX in cancer and fibrosis.

-

Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.

- Source for standard HRP/Amplex Red stoichiometry and handling.

-

Sigma-Aldrich.

-Aminopropionitrile fumarate salt Product Information.- Chemical properties and solubility d

Application Note: 3-Aminopropanenitrile Hydrochloride in Diet-Induced Obesity Models

Topic: Targeting Adipose Tissue Fibrosis to Ameliorate Metabolic Dysfunction

Compound: 3-Aminopropanenitrile (3-APN) Hydrochloride (also known as

Abstract

In the context of Diet-Induced Obesity (DIO), adipose tissue undergoes rapid expansion, leading to local hypoxia and the upregulation of Lysyl Oxidase (LOX). This enzyme catalyzes the cross-linking of collagen and elastin, resulting in adipose tissue fibrosis. This fibrotic "straitjacket" restricts healthy adipocyte expansion, forcing ectopic lipid deposition (lipotoxicity) and driving systemic insulin resistance. This Application Note details the protocol for using 3-Aminopropanenitrile (3-APN) hydrochloride , an irreversible LOX inhibitor, to disrupt this fibrotic remodeling. We provide optimized dosing strategies to balance metabolic efficacy against the known risk of aortic toxicity, ensuring a robust model for evaluating anti-fibrotic therapies in metabolic disease.

Scientific Background: The Fibrosis-Metabolism Axis

Mechanism of Action

3-APN is a suicide substrate inhibitor of Lysyl Oxidase (LOX). LOX oxidatively deaminates peptidyl lysine and hydroxylysine residues in collagen and elastin, generating reactive aldehydes (allysine) that spontaneously condense to form covalent cross-links.

In obesity, this process becomes maladaptive:

-

Hypertrophy & Hypoxia: Adipocytes outgrow their vascular supply, triggering HIF-1

. -

LOX Upregulation: Hypoxia induces LOX expression.

-

Fibrosis: Excessive cross-linking creates a rigid extracellular matrix (ECM).

-

Metabolic Dysfunction: The rigid ECM prevents further subcutaneous adipose expansion, diverting lipids to visceral depots, liver, and muscle, thereby causing systemic insulin resistance.

Pathway Visualization

The following diagram illustrates the pathological cascade in obesity and the intervention point of 3-APN.

Figure 1: The mechanistic pathway linking obesity-induced hypoxia to adipose fibrosis via LOX, and the inhibitory action of 3-APN.

Experimental Design Strategy

Model Selection

-

Species: Mouse (C57BL/6J) or Rat (Wistar/Sprague-Dawley).

-

Rationale: C57BL/6J mice are prone to developing obesity and metabolic syndrome on a High-Fat Diet (HFD).

-

Diet: 60% kcal from fat (HFD) vs. 10% kcal from fat (LFD/Control).

Critical Safety Warning: Aortic Dissection

3-APN is widely used to induce aortic dissection in young mice (3-4 weeks old) at high doses (~1 g/kg/day). For metabolic studies, this is a major confounding toxicity.

-

Mitigation 1 (Age): Start treatment in adult animals (>8-10 weeks old) where elastin turnover is slower.

-

Mitigation 2 (Dose): Use a significantly lower dose (100-150 mg/kg) compared to aortic dissection models.

Protocol 1: Compound Preparation

Properties

-

Compound: 3-Aminopropanenitrile hydrochloride (3-APN HCl).

-

MW: ~106.55 g/mol .

-

Solubility: Highly soluble in water (>50 mg/mL).

-

Stability: Stable in aqueous solution at 4°C for 1 week. Prepare fresh weekly.

Formulation for Drinking Water (Preferred Route)

Oral administration via drinking water is less stressful than daily gavage, which is crucial for metabolic studies where stress affects glucose levels.

Calculation for 100 mg/kg/day Target Dose:

-

Average Mouse Weight: 30 g (0.03 kg).

-

Daily Water Intake: ~4-5 mL/day (approx. 15% of body weight).

-

Target Daily Dose:

. -

Concentration:

.

Preparation Steps:

-

Dissolve 750 mg of 3-APN HCl in 1 Liter of autoclaved drinking water.

-

Filter sterilize (0.22

m) if maintaining SPF conditions. -

Store in light-protected bottles (amber glass or foil-wrapped) to prevent photodegradation.

-

Change water bottles twice weekly to ensure stability and monitor intake.

Protocol 2: In Vivo Study Workflow

Experimental Timeline

The study typically runs for 12-16 weeks. 3-APN can be administered in a Preventative mode (starting with HFD) or Therapeutic mode (starting after obesity is established). The protocol below describes a therapeutic approach.

Figure 2: Experimental timeline for a therapeutic intervention model.

Step-by-Step Procedure

-

Acclimatization: Acclimatize C57BL/6J male mice (age 6 weeks) for 1 week.

-

Obesity Induction: Feed HFD (60% fat) for 8-10 weeks until significant weight gain (>35g) and glucose intolerance are observed.

-

Grouping: Randomize mice into four groups (n=10-12/group):

-

LFD Control (Vehicle)

-

LFD + 3-APN (Toxicity Control)

-

HFD Control (Vehicle)[1]

-

HFD + 3-APN (100 mg/kg/day)

-

-

Dosing: Administer 3-APN in drinking water for 6-8 weeks.

-

Monitoring:

-

Body Weight: Weekly.

-

Food/Water Intake: Bi-weekly (essential to adjust drug concentration if water intake drops due to taste aversion, though 3-APN is generally well-tolerated).

-

Safety Check: Monitor for signs of aortic rupture (sudden death, pale extremities, labored breathing).

-

Protocol 3: Downstream Analysis

To validate the mechanism, you must assess both the metabolic phenotype and the physical state of the adipose tissue ECM.

A. Metabolic Phenotyping[2][3][4]

-

Glucose Tolerance Test (GTT): Fast mice for 6 hours. IP inject Glucose (1-2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, 120 min.

-

Insulin Tolerance Test (ITT): Fast mice for 4 hours. IP inject Insulin (0.75 - 1.0 U/kg). Measure glucose clearance.

-

HOMA-IR: Calculate using fasting glucose and fasting insulin levels.[2][3]

B. Fibrosis Quantification (The "Gold Standard")

-

Picrosirius Red Staining:

-

Fix adipose tissue (epididymal/visceral and inguinal/subcutaneous) in 10% formalin.

-

Embed in paraffin and section at 5

m. -

Analysis: Visualize under polarized light . Collagen I appears yellow-orange; Collagen III appears green. Quantify "pericellular fibrosis" (collagen surrounding individual adipocytes) using ImageJ.

-

-

Hydroxyproline Assay:

-

Hydrolyze 50-100 mg of adipose tissue in 6M HCl at 110°C overnight.

-

Perform colorimetric assay (Chloramine-T/Ehrlich’s reagent) to quantify total collagen content.

-

C. Gene Expression (RT-qPCR)

Target genes to confirm LOX inhibition and fibrotic remodeling:

-

Target: Lox (Lysyl oxidase) - Note: Expression may increase as a compensatory feedback loop, even if activity is inhibited.

-

Substrates: Col1a1, Col3a1, Col6a1 (Collagens).

-

Fibrosis Markers: Acta2 (

-SMA), Fn1 (Fibronectin). -

Inflammation: Adgre1 (F4/80), Tnf, Il6.

Data Interpretation & Troubleshooting

Expected Results

| Readout | HFD Vehicle | HFD + 3-APN (Expected) | Mechanistic Insight |

| Body Weight | High | Reduced / Maintenance | Improved metabolic flexibility; reduced lipid trapping. |

| Adipocyte Size | Hypertrophic (Very Large) | Smaller, more numerous | Hyperplasia is metabolically healthier than hypertrophy. |

| Fibrosis (PSR) | High (Crown-like structures) | Significantly Reduced | Inhibition of LOX-mediated cross-linking. |

| GTT / ITT | Impaired (Insulin Resistant) | Improved | Reduced fibrosis allows healthy expansion, lowering systemic lipotoxicity. |

Troubleshooting

-

Issue: Mice lose weight rapidly (>15% in 1 week).

-

Issue: High mortality (Sudden Death).

References

-

Miana, M., et al. (2015). The lysyl oxidase inhibitor

-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms, 8(6), 543-551. -

Halberg, N., et al. (2009). Hypoxia-inducible factor 1

induces fibrosis and insulin resistance in white adipose tissue. Molecular and Cellular Biology, 29(16), 4467-4483. -

Khan, T., et al. (2009). Metabolic dysregulation and adipose tissue fibrosis: role of collagen VI.[1][3] Molecular and Cellular Biology, 29(6), 1575-1591.

-

Ren, W., et al. (2016).

-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice.[2][8] Scientific Reports, 6, 28149. (Note: Reference for toxicity/dose limits).

Sources

- 1. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ahajournals.org [ahajournals.org]

- 8. β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Inducing Thoracic Aortic Dissection (TAD) using β-Aminopropionitrile (BAPN)

[1][2][3][4][5][6][7][8]

Abstract & Clinical Relevance

Thoracic Aortic Dissection (TAD) is a life-threatening vascular catastrophe characterized by the separation of the aortic wall layers.[1][2][3] The β-Aminopropionitrile (BAPN) induced mouse model is the gold standard for replicating the histopathological features of human TAD, including medial degeneration, elastin fragmentation, and false lumen formation.

This guide provides a rigorous, field-proven protocol for inducing TAD in C57BL/6J mice. Unlike surgical models, this chemical induction method preserves the native hemodynamic environment while structurally compromising the vessel wall, offering high translational validity for drug discovery and mechanobiological studies.

Mechanism of Action

The core principle of this model is the chemical inhibition of extracellular matrix (ECM) maturation during a critical developmental window.

The Lysyl Oxidase Blockade

BAPN is an irreversible inhibitor of Lysyl Oxidase (LOX) .[2][4][3] Under normal physiological conditions, LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues in tropoelastin and procollagen. This reaction creates reactive aldehydes (allysine) that condense to form desmosine and isodesmosine cross-links—the structural "glue" that provides the aorta with tensile strength and elasticity.

By inhibiting LOX, BAPN prevents this cross-linking.[4][5] When administered to young, rapidly growing mice, the newly synthesized aortic ECM lacks structural integrity. As the mouse grows and blood pressure rises, the weakened aortic wall cannot withstand the hemodynamic shear stress, leading to medial tearing and dissection.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of BAPN-induced aortopathy.[6][7][8][3] Red arrow indicates the primary point of inhibition.

Experimental Design & Considerations

Success in this model is highly dependent on strain , age , and sex . Deviating from these parameters without validation will result in inconsistent phenotypes.

| Parameter | Recommendation | Rationale |

| Mouse Strain | C57BL/6J | Highly susceptible to TAD.[1][2] Strains like FVB or 129Sv are resistant due to genetic modifiers. |

| Age at Start | 3–4 Weeks (Juvenile) | The aorta is rapidly synthesizing elastin. BAPN is ineffective in adults (10+ weeks) unless combined with Angiotensin II. |

| Sex | Male | Males show significantly higher incidence of rupture (approx. 3:1 ratio) compared to females. |

| Sample Size | n = 15–20 per group | High mortality due to rupture requires larger cohorts to ensure sufficient survivors for endpoint histology. |

Protocol 1: Standard BAPN Administration (Chronic Model)

Target: Inducing TAD and aortic rupture in juvenile mice.

Materials

-

β-Aminopropionitrile monofumarate (Sigma-Aldrich, Cat# A3134).

-

Vehicle: Autoclaved tap water or acidified water (pH 2.5–3.0) to retard bacterial growth.

-

Light-protective bottles: Amber glass or foil-wrapped bottles (BAPN is light-sensitive).

-

0.22 μm Syringe Filter: For sterilization.

Step-by-Step Methodology

-

Acclimatization:

-

BAPN Solution Preparation (Freshly Prepared):

-

Concentration: 0.5% wt/vol (5 g/L).

-

Dissolve 5 g of BAPN monofumarate in 1 L of vehicle water.

-

Filter sterilize (0.22 μm) to prevent biofilm formation in bottles.

-

Note: 0.5% is the standard high-dose. For milder phenotypes (dilatation without rupture), use 0.2%.

-

-

Administration:

-

Monitoring:

-

Weigh mice weekly. BAPN mice may show reduced weight gain (~10–15% lower than controls).

-

Inspect cages daily for dead mice (rupture often causes sudden death).

-

Protocol 2: BAPN + Angiotensin II (Acute Challenge Model)

Target: Inducing 100% incidence of dissection for drug efficacy screening.

This "two-hit" model uses BAPN to prime the vessel, followed by a hypertensive surge using Angiotensin II (AngII) to trigger dissection.

Workflow Diagram

Figure 2: Experimental timeline for the BAPN + AngII "Two-Hit" model.

Methodology

-

Priming: Follow Protocol 1 (0.5% BAPN in water) for 4 weeks.

-

Pump Preparation:

-

Prepare Angiotensin II (Sigma) in sterile saline.

-

Load Alzet osmotic minipumps (Model 1003D or 2001) to deliver 1 μg/kg/min .

-

-

Implantation:

-

Anesthetize mice (Isoflurane).

-

Implant pump subcutaneously in the mid-scapular region.

-

-

Termination:

-

Most dissections occur within 24–48 hours of AngII infusion.

-

Monitor survival hourly if possible, or use telemetry for blood pressure spikes.

-

Validation & Endpoint Analysis

Gross Pathology & Classification

Upon necropsy, examine the thoracic cavity. Aortic rupture is typically identified by a massive hemothorax (blood in the chest cavity).

Dissection Grading Scale:

-

Grade I: Dilatation only (no intramural hematoma).

-

Grade II: Intramural hematoma (false lumen) visible in the ascending aorta or arch.

-

Grade III: Transmural rupture (fatal).

Histology (The Gold Standard)

Harvest the aorta from the heart to the renal arteries.

-

Fixation: 4% Paraformaldehyde (24 hours).

-

Staining:

-

H&E: To visualize general morphology and medial thickening.

-

Verhoeff-Van Gieson (VVG): CRITICAL. Stains elastin black. Look for "elastin breaks" (fragmentation) and flattening of elastic lamellae.

-

Masson’s Trichrome: To assess collagen deposition (fibrosis) in the adventitia.

-

In Vivo Imaging (Echocardiography)

Perform ultrasound at Week 0, 2, and 4.

-

View: Suprasternal notch view.

-

Measurement: Measure the internal diameter of the ascending aorta at end-diastole.

-

Threshold: An increase in diameter >50% compared to baseline indicates aneurysm/dissection susceptibility.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Phenotype / Low Incidence | BAPN degradation | Ensure water is changed every 2 days and bottles are light-protected. |

| Wrong mouse age | Must start at 3–4 weeks.[3] Starting at 6+ weeks drastically reduces susceptibility. | |

| High Mortality (>80%) | Dose too high | Reduce BAPN to 0.25% or shorten duration to 3 weeks. |

| No Elastin Fragmentation | Histology artifact | Ensure cross-sections are taken from the ascending aorta, where stress is highest. |

References

-

Ren, P., et al. (2016).[1] "β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice."[2][4][7][3] Scientific Reports, 6, 28149.[2] Link

-

Kurihara, T., et al. (2012). "Defects in elastic fiber formation... in a mouse model of aortic dissection." PLoS One, 7(11), e50729. Link

-

Chen, T., et al. (2021).[11] "BAPN-induced rodent model of aortic dissecting aneurysm and related complications." Annals of Translational Medicine, 9(10), 888. Link

-

Johnston, W.F., et al. (2014).[1] "β-Aminopropionitrile-induced aortic aneurysm and dissection in mice." Journal of Visualized Experiments, (87), e51513. Link

-

Cui, J.Z., et al. (2023). "Protocols for the Induction of Thoracic Aortic Aneurysm and Dissection in Mice." Methods in Molecular Biology, 2605, 15-24. Link

Sources

- 1. Induction of thoracic aortic dissection: a mini-review of β-aminopropionitrile-related mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Aminopropionitrile monofumarate induces thoracic aortic dissection in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]

- 11. A Modified Method of β-Aminopropionitrile Combined with Angiotensin Ⅱ to Establish an Aortic Dissection Model in Mice [slarc.org.cn]

Topical application of BAPN for skin fibrosis studies

Application Note: Targeted Topical Inhibition of Lysyl Oxidase (LOX) using β-Aminopropionitrile (BAPN) for Skin Fibrosis Modulation

Abstract & Strategic Rationale

Skin fibrosis (e.g., hypertrophic scarring, scleroderma, keloids) is driven by a mechanotransduction loop: stiff extracellular matrix (ECM) activates fibroblasts, which secrete more collagen and cross-linking enzymes, further stiffening the matrix. The rate-limiting step in this stiffening process is catalyzed by Lysyl Oxidase (LOX).[1]

β-Aminopropionitrile (BAPN) is an irreversible inhibitor of LOX.[2][3] While systemic BAPN administration is well-documented, it carries high risks of osteolathyrism and aortic dissection. Topical application offers a precision approach to modulate skin biomechanics and reduce scar formation with minimal systemic toxicity. This guide provides a standardized protocol for the formulation, application, and validation of topical BAPN in preclinical skin fibrosis models.

Mechanism of Action

BAPN functions as a "suicide inhibitor" of LOX. It covalently binds to the active site of the enzyme, preventing the oxidative deamination of lysine and hydroxylysine residues on tropocollagen molecules. This blockade inhibits the formation of covalent cross-links (pyridinoline and deoxypyridinoline), resulting in collagen that is structurally weak and susceptible to proteolytic degradation.

Pathway Diagram: LOX Inhibition[3]

Caption: BAPN interrupts the fibrotic cascade by irreversibly binding LOX, preventing the conversion of collagen monomers into stiff, cross-linked fibrils.[2][3][4][5]

Experimental Protocols

Protocol A: Formulation of Topical BAPN

Critical Insight: BAPN exists as a free base (liquid, unstable, high penetration) and a fumarate salt (solid, stable, lower penetration). For topical research, BAPN Fumarate dissolved in a carrier containing a penetration enhancer (DMSO) is recommended for reproducibility and stability.

Reagents:

- -Aminopropionitrile fumarate (Sigma-Aldrich or equivalent, >98% purity).

-

Vehicle: Phosphate Buffered Saline (PBS) + Dimethyl Sulfoxide (DMSO).

-

Alternative Vehicle: 2% Methylcellulose gel (for sustained release).

Preparation (Fresh Daily):

-

Calculate Dosage: Target concentration is typically 100 mM to 500 mM (approx. 1.3% – 6.5% w/v).

-

Solvent Prep: Prepare a vehicle of 90% PBS / 10% DMSO. The DMSO is crucial for stratum corneum penetration.

-

Dissolution: Dissolve BAPN fumarate in the vehicle. Vortex until clear.

-

Note: If using BAPN Free Base (liquid), handle in a fume hood due to volatility and potential acrylonitrile hydrolysis products.

-

-

pH Check: Ensure pH is near neutral (7.0–7.4). BAPN fumarate is acidic; adjust cautiously with dilute NaOH if necessary, but fresh preparation in PBS usually buffers sufficiently.

Protocol B: In Vivo Application (Mouse Model)

Subject: C57BL/6 Mice (6-8 weeks). Model: Bleomycin-induced sclerosis or Excisional Wound.

| Step | Action | Technical Note |

| 1. Induction | Induce fibrosis (e.g., Bleomycin injection) or create wound. | Day 0. |

| 2. Timing | Begin BAPN application on Day 3 post-injury. | Allow initial hemostasis and provisional matrix formation. |

| 3. Dosage | Apply 50 µL of 500 mM BAPN solution directly to the lesion. | Use a micropipette. Spread gently with the tip. |

| 4. Frequency | Twice Daily (BID) for 14–21 days. | BAPN has a short half-life; continuous inhibition is key. |

| 5. Control | Vehicle-only (PBS/DMSO) on contralateral side or separate group. | Essential to rule out solvent effects on skin barrier. |

| 6. Safety | Weigh mice every 48 hours. | >15% weight loss indicates systemic toxicity (rare with topical). |

Validation & Analysis (The "Gold Standard")

Measuring total collagen (e.g., Masson's Trichrome area) is insufficient for BAPN studies. BAPN alters collagen quality (cross-linking), not necessarily quantity. You must assess collagen solubility.[6][7][8][9]

Protocol C: Sequential Collagen Extraction (Solubility Assay)

This assay quantifies the shift from insoluble (cross-linked) to soluble (uncross-linked) collagen.[7]

Workflow Diagram:

Caption: Sequential extraction workflow to differentiate between immature (soluble) and mature cross-linked (insoluble) collagen.

Data Interpretation:

-

Effective BAPN Treatment: Significant increase in Acid Soluble Collagen (ASC) and decrease in Insoluble Collagen (ISC).

-

Ineffective Treatment: High ISC fraction remains dominant (typical of mature scars).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No change in stiffness | Poor penetration of BAPN. | Increase DMSO concentration to 20% or pretreat skin with mild exfoliant (salicylic acid). |

| Skin irritation/Redness | Vehicle toxicity or pH issue. | Check pH of BAPN solution. Reduce DMSO. Ensure BAPN is fully dissolved. |

| Systemic Toxicity | Grooming/Ingestion by mouse. | Apply occlusive dressing (Tegaderm) over the site or use Elizabethan collars. |

| Inconsistent Data | Sample oxidation. | BAPN solutions oxidize rapidly. Never use solution >24h old. Store powder at -20°C. |

References

-

Kagan, H. M., & Li, W. (2003). Lysyl oxidase: Properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry. Link

-

Levenson, S. M., et al. (1984). Healing of skin incision wounds treated with topically applied BAPN free base in the rat.[5] Journal of Surgical Research. (Classic protocol for topical dosing). Link

-

Marangoni, R. G., et al. (2015). The transcriptional response of fibroblasts to stiffness is mediated by the mechanotransduction of the collagen cross-linking enzyme lysyl oxidase. Journal of Biological Chemistry. Link

-

Biocolor Ltd. (2023). Sircol Soluble Collagen Assay Manual. (Standard industry protocol for collagen solubility). Link

-

Uitto, J., et al. (1972). Inhibition of collagen cross-linking by beta-aminopropionitrile: effect on collagen synthesis and degradation in the skin. Biochimica et Biophysica Acta. Link

Sources

- 1. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice | bioRxiv [biorxiv.org]

- 5. Healing of skin incision wounds treated with topically applied BAPN free base in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tebubio.com [tebubio.com]

Application Notes & Protocols: Establishing a BAPN-Induced Model of Pulmonary Fibrosis

Abstract

Pulmonary fibrosis is a devastating group of chronic lung diseases characterized by the progressive and irreversible scarring of lung tissue, leading to a decline in respiratory function.[1][2] To facilitate the development of effective therapeutics, robust and reproducible animal models that recapitulate key aspects of the fibrotic process are essential. While the bleomycin-induced model is most common, the β-aminopropionitrile (BAPN)-induced model offers a distinct mechanistic approach, focusing on the disruption of extracellular matrix (ECM) maturation.[3] BAPN is a lathyrogen that irreversibly inhibits lysyl oxidase (LOX), a critical enzyme responsible for the covalent cross-linking of collagen and elastin.[3][4] This inhibition leads to defective ECM assembly, triggering a compensatory, albeit disorganized, fibrotic response. This guide provides a comprehensive overview and detailed protocols for establishing, validating, and analyzing the BAPN-induced model of pulmonary fibrosis for researchers, scientists, and drug development professionals.

Scientific Background & Mechanism of Action

The structural integrity of the lung parenchyma is maintained by a complex network of ECM proteins, primarily collagen and elastin. The maturation and stabilization of these proteins are critically dependent on the enzymatic activity of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[5][6]

The Role of Lysyl Oxidase (LOX): LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin precursors. This reaction forms highly reactive aldehyde groups (allysine), which then spontaneously undergo condensation reactions to form stable, covalent cross-links. These cross-links are indispensable for the formation of mature, insoluble collagen fibrils and functional elastic fibers, providing tensile strength and elasticity to the lung tissue.

BAPN as a LOX Inhibitor: Beta-aminopropionitrile (BAPN) is a potent, irreversible inhibitor of LOX.[4][7] Its mechanism involves covalent binding to the active site of the enzyme, effectively preventing it from catalyzing the initial step of ECM cross-linking.[3][4] The consequences of LOX inhibition are profound:

-

Inhibition of Cross-Linking: Newly synthesized collagen and elastin cannot be properly integrated into the ECM.

-

Accumulation of Soluble Precursors: The un-cross-linked protein precursors are more susceptible to degradation.

-

Aberrant Repair and Fibrosis: The compromised structural integrity of the ECM is thought to trigger a chronic, dysregulated wound-healing response. This involves the activation of fibroblasts into myofibroblasts, which excessively secrete more ECM components in a futile attempt to repair the tissue, ultimately leading to the dense, disorganized scar tissue characteristic of fibrosis.[1][8] The profibrotic cytokine Transforming Growth Factor-beta (TGF-β) is a central mediator in this process, driving myofibroblast differentiation and ECM deposition.[1][8]

Caption: Mechanism of BAPN-induced pulmonary fibrosis.

Experimental Model Design & Considerations

Careful planning of the experimental design is crucial for obtaining reproducible and meaningful results.

Animal Model Selection:

-

Species: Mice are most commonly used due to their genetic tractability, cost-effectiveness, and well-characterized responses.[9][10] Rats can also be used and may develop more robust fibrosis.

-

Strain: C57BL/6 mice are a preferred strain as they are known to be susceptible to chemically induced lung fibrosis.[10] In contrast, strains like BALB/c may show more resistance.[10]

-

Age: Young animals (e.g., 3-6 weeks old) are often selected.[5][11] Their ongoing postnatal development means ECM remodeling is more active, making them more sensitive to the effects of LOX inhibition by BAPN.[12]

-

Sex: While many studies have historically used male mice, it is now strongly recommended to use animals of both sexes to account for potential sex-based differences in fibrotic responses.[13]

BAPN Administration:

-

Route: The most common and least stressful method is ad libitum administration in drinking water. Subcutaneous injections are also a viable but more labor-intensive alternative.

-

Dosage: For administration in drinking water, concentrations typically range from 0.2% to 0.6% (w/v).[5] It is critical to perform a pilot study to determine the optimal dose that induces fibrosis without causing excessive toxicity and mortality.

-

Duration: The development of fibrosis is time-dependent. A typical study duration is 4-6 weeks, although this may need to be optimized.[5][12]

Experimental Controls: A control group receiving the vehicle (e.g., normal drinking water) is mandatory. This group serves as the baseline for all histological and biochemical comparisons.

Caption: General experimental workflow for the BAPN model.

Detailed Protocols

Protocol 1: BAPN-Induced Pulmonary Fibrosis in Mice

-

Animal Preparation: Acclimatize 4-week-old male and female C57BL/6 mice for one week with free access to standard chow and water.

-

BAPN Solution Preparation:

-

Prepare a 0.4% (w/v) BAPN solution by dissolving 4 g of β-aminopropionitrile fumarate (Sigma-Aldrich or equivalent) in 1 L of sterile drinking water.

-

Stir until fully dissolved. The solution should be prepared fresh at least twice a week and protected from light.

-

-

Group Assignment: Randomly assign mice to two groups:

-

Control Group (n=10): Receives normal drinking water.

-

BAPN Group (n=10): Receives 0.4% BAPN in drinking water.

-

-

Administration: Provide the respective water solutions ad libitum for 4 weeks. Replace the solutions every 3-4 days.

-

Monitoring: Monitor the animals daily for any signs of distress. Record body weight weekly. BAPN can cause skeletal deformities or aortic aneurysms, so any animals showing severe distress should be euthanized.[3][5]

Protocol 2: Endpoint Tissue Collection and Processing

-

Euthanasia: At the end of the 4-week period, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Lung Perfusion:

-

Open the thoracic cavity to expose the heart and lungs.

-

Insert a cannula into the pulmonary artery via the right ventricle.

-

Perfuse the lungs with cold phosphate-buffered saline (PBS) until the lung tissue appears white to clear them of blood.

-

-

Lung Excision: Carefully dissect and excise the entire lung block.

-

Tissue Allocation:

-

For Histology: Cannulate the trachea and gently inflate the left lung lobe with 10% neutral buffered formalin at a constant pressure. Ligate the trachea, remove the lobe, and immerse it in 10% formalin for 24 hours for fixation.

-

For Biochemical Analysis: Snap-freeze the remaining right lung lobes in liquid nitrogen and store them at -80°C until use.

-

Validation and Analysis of Pulmonary Fibrosis

A multi-faceted approach is required to validate the model and quantify the extent of fibrosis.

A. Histological Assessment

After fixation, the lung tissue should be processed, embedded in paraffin, and sectioned (4-5 µm).

Protocol 3: Picrosirius Red Staining for Collagen [14]

-

Deparaffinization and Rehydration: Dewax paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.[14]

-

Staining: Immerse slides in Picro-sirius red solution (0.1% Sirius Red F3B in saturated aqueous picric acid) for 60 minutes.[14][15]

-

Rinsing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid).[14]

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.[15]

-

Analysis: Under bright-field microscopy, collagen fibers will appear red.[14] When viewed under polarized light, thick, mature collagen fibers will appear bright orange-red, while thinner, less organized fibers will appear yellow-green. This can be quantified using image analysis software (e.g., ImageJ) to calculate the percentage of the stained area. A semi-quantitative assessment can be performed using the modified Ashcroft scoring system, a scale from 0 (normal lung) to 8 (total fibrosis).[16]

B. Biochemical Assessment

Protocol 4: Hydroxyproline Assay for Total Collagen Content [17]

Hydroxyproline is an amino acid largely restricted to collagen, making its quantification a reliable surrogate for total collagen content.[16][17]

-

Tissue Preparation: Weigh a frozen right lung lobe (~50-100 mg).

-

Hydrolysis:

-

Neutralization and Dilution: After cooling, neutralize the sample with NaOH and dilute with distilled water to a final volume.

-

Colorimetric Reaction: The assay principle involves the oxidation of hydroxyproline followed by a reaction with Ehrlich's reagent to produce a chromophore. Commercial kits (e.g., from Cell Biolabs, Cayman Chemical, Bio-Techne) are readily available and provide optimized reagents and detailed instructions.[18][19][20]

-

Quantification: Measure the absorbance at ~550-560 nm using a spectrophotometer. Calculate the hydroxyproline concentration against a standard curve and express the results as µg of hydroxyproline per mg of wet lung tissue.

C. Immunohistochemical (IHC) Analysis

Protocol 5: Staining for α-Smooth Muscle Actin (α-SMA)

Myofibroblasts are key effector cells in fibrosis, characterized by the expression of α-SMA.

-

Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval on the lung sections (e.g., using a citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific antibody binding (e.g., with normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for α-SMA overnight at 4°C.

-

Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-DAB for chromogenic detection or a fluorescently-labeled secondary antibody).

-

Counterstaining and Mounting: Counterstain with hematoxylin (for chromogenic) or DAPI (for fluorescent), dehydrate, and mount.

-

Analysis: Quantify the number of α-SMA-positive cells or the stained area to assess myofibroblast accumulation.

Data Interpretation & Expected Outcomes

In the BAPN-treated group, a significant increase in fibrotic markers is expected compared to the vehicle-treated control group.

| Parameter | Control Group (Expected) | BAPN-Treated Group (Expected) | Method of Analysis |

| Body Weight | Steady gain | Attenuated weight gain or slight loss[21] | Weekly Measurement |

| Lung Histology | Normal alveolar architecture | Thickened alveolar septa, disorganized ECM, fibrotic foci | H&E, Picrosirius Red |

| Ashcroft Score | 0 - 1 | 3 - 6 | Semi-quantitative scoring |

| Collagen Content | Baseline levels | Significant increase (e.g., 1.5-2.5 fold) | Hydroxyproline Assay |

| α-SMA Expression | Minimal, restricted to vessels/airways | Increased interstitial staining, indicating myofibroblast accumulation | Immunohistochemistry |

Challenges and Limitations

While the BAPN model is valuable for studying ECM dysregulation, researchers must be aware of its limitations:

-

Systemic Effects: BAPN is administered systemically and is not specific to the lung. It can cause off-target effects, most notably skeletal deformities and aortic aneurysms, which can lead to morbidity and mortality unrelated to lung fibrosis.[5][12]

-

Mechanism vs. Human Disease: The primary driver in this model is the inhibition of collagen cross-linking. This differs from the presumed etiology of human idiopathic pulmonary fibrosis (IPF), which is thought to be initiated by recurrent alveolar epithelial injury.[1][22]

-

Inflammatory Component: Compared to the bleomycin model, the BAPN model typically exhibits a less pronounced inflammatory component.[3] The fibrotic response is driven more by a direct disruption of matrix homeostasis.

Despite these limitations, the BAPN model serves as a powerful and distinct tool to investigate the pathological consequences of impaired ECM maturation and to test therapeutic agents that may target pathways related to collagen processing and deposition.

References

-

Chen, J., et al. (2021). BAPN-induced rodent model of aortic dissecting aneurysm and related complications. Experimental and Therapeutic Medicine. Available at: [Link]

-

Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Available at: [Link]

-

Patsnap Synapse. (2025). How do different drug classes work in treating Pulmonary Fibrosis?. Available at: [Link]

-

Taylor & Francis. (n.d.). Aminopropionitrile – Knowledge and References. Available at: [Link]

-

Ren, P., et al. (2021). BAPN-induced rodent model of aortic dissecting aneurysm and related complications. Experimental and Therapeutic Medicine. Available at: [Link]

-

Bentham Science. (2025). Pulmonary Fibrosis: Causes, Development, Diagnosis, and Treatment with Emphasis on Murine and In vitro Models. Available at: [Link]

-

Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. The University of Western Ontario. Available at: [Link]

-

Sun, Y., et al. (2022). Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow. Molecular Imaging and Biology. Available at: [Link]

-

Percarpio, B. M., & Strike, T. W. (1988). Beta-aminopropionitrile as a radiation reaction preventive agent. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]

-

Moore, B. B., & Hogaboam, C. M. (2008). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

-

Madtes, D. K., & Clark, J. G. (2012). A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. Fibrogenesis & Tissue Repair. Available at: [Link]

-

Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile. Journal of Biological Chemistry. Available at: [Link]

-

Klinkhammer, B. M., et al. (2022). Challenges for Clinical Drug Development in Pulmonary Fibrosis. Frontiers in Pharmacology. Available at: [Link]

-

Glass, D. S., et al. (2018). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine. Available at: [Link]

-

Martin, A., et al. (2023). Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats. JCI Insight. Available at: [Link]

-

Wijesinghe, S. N., et al. (2024). The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. European Respiratory Review. Available at: [Link]

-

Rapino, C., et al. (2023). Histologic Analysis of Idiopathic Pulmonary Fibrosis by Morphometric and Fractal Analysis. Diagnostics. Available at: [Link]

-

Encyclopedia.pub. (2022). LOXL2 Inhibitors and Breast Cancer Progression. Available at: [Link]

-

Davis, E. C. (2021). β-Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Somogyi, V., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Advantages and Disadvantages of Various Animal Models of Fibrosis Model... Available at: [Link]

-

Wilmarth, K. R., & Froines, J. R. (1992). In vitro and in vivo inhibition of lysyl oxidase byaminopropionitriles. Journal of Toxicology and Environmental Health. Available at: [Link]

-

ResearchGate. (n.d.). Histological assessment of lung fibrosis. a H&E staining of lung... Available at: [Link]

-

Chen, J., et al. (2021). BAPN-induced rodent model of aortic dissecting aneurysm and related complications. Experimental and Therapeutic Medicine. Available at: [Link]

-

Riley, D. J., et al. (1982). beta-Aminopropionitrile prevents bleomycin-induced pulmonary fibrosis in the hamster. American Review of Respiratory Disease. Available at: [Link]

-

Pulmonary Fibrosis News. (n.d.). Experimental Treatments for Pulmonary Fibrosis. Available at: [Link]

-

Wang, J., et al. (2016). Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Molecular Medicine Reports. Available at: [Link]

-

Sgalla, G., et al. (2022). The Plastic Interplay between Lung Regeneration Phenomena and Fibrotic Evolution: Current Challenges and Novel Therapeutic Perspectives. International Journal of Molecular Sciences. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Hydroxyproline Assay Kit (Perchlorate-Free). Available at: [Link]

-

StainsFile. (n.d.). Puchtler's Picro-Sirius red for Collagen. Available at: [Link]

-

Creative Bioarray. (n.d.). Pulmonary Fibrosis Models. Available at: [Link]

-

DiIorio, S., et al. (2024). Mouse Models of Muscle Fibrosis: Mechanisms, Methods, and Applications. Biomedicines. Available at: [Link]

-

Tziakas, D., et al. (2024). The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

-

Rittinghausen, S., et al. (2018). A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model. PLoS One. Available at: [Link]

-

Chondrex, Inc. (n.d.). Sirius Red/Fast Green Collagen Staining Kit. Available at: [Link]

-

Chen, X., et al. (2023). Animal models of acute exacerbation of pulmonary fibrosis. Respiratory Research. Available at: [Link]

-

Busnadiego, O., et al. (2015). The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms. Available at: [Link]

-

ResearchGate. (2016). Can anyone share their Hydroxyproline Assay protocol not utilizing any kits?. Available at: [Link]

-

Qi, W., et al. (2023). Fibrosis: Types, Effects, Markers, Mechanisms for Disease Progression, and Its Relation with Oxidative Stress, Immunity, and Inflammation. International Journal of Molecular Sciences. Available at: [Link]

-

Jenkins, R. G., et al. (2017). Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

-